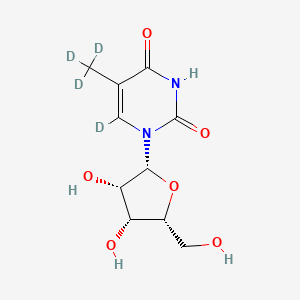

5-Methyl Uridine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

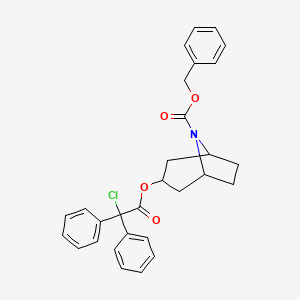

The synthesis of 5-Methyl Uridine and its derivatives often involves complex chemical reactions aimed at introducing specific modifications like the d4 labeling. The synthesis pathways can include nucleophilic substitutions, protective group strategies, and the use of catalysts to achieve high yield and purity of the desired product. For instance, the synthesis of related nucleoside analogs involves regioselective openings of epoxides, glycosylation reactions, and specific modifications at the 5' position of the ribose moiety to introduce the methyl group accurately (Fer et al., 2014).

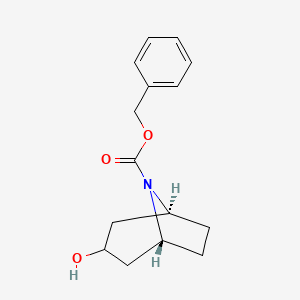

Molecular Structure Analysis

The molecular structure of 5-Methyl Uridine-d4 is characterized by detailed spectroscopic analysis, including NMR and X-ray diffraction studies. These analyses provide insights into the compound's geometry, electronic configuration, and the effects of the deuterium substitution. For example, the study of similar compounds through X-ray diffraction and DFT studies reveals detailed geometrical parameters and the molecular stability and reactivity influenced by structural modifications (Rajkumar et al., 2015).

Chemical Reactions and Properties

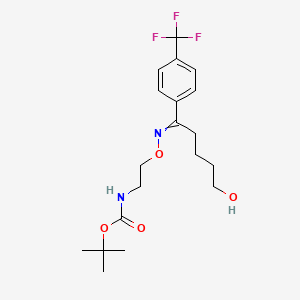

5-Methyl Uridine-d4 participates in various chemical reactions, reflecting its reactivity and potential as a biochemical tool. These reactions include glycosylation, halogenation, and coupling reactions, which are critical in synthesizing labeled nucleosides and nucleotides for research purposes. For instance, studies on halogenation of uridine analogs have shown how modifications can significantly affect the molecule's reactivity and stability, offering insights into designing nucleoside-based drugs (Mikawy et al., 2022).

Physical Properties Analysis

The physical properties of 5-Methyl Uridine-d4, including melting point, solubility, and stability, are crucial for its application in research. These properties are influenced by the compound's molecular structure and the presence of the deuterium atoms, which can enhance the compound's stability under various conditions. Studies on related nucleoside analogs offer valuable data on how structural modifications can affect these physical properties, aiding in the compound's handling and storage (Howard & Bugg, 2003).

Wissenschaftliche Forschungsanwendungen

DNA Methylation and Epigenetic Modulation

DNA Methyltransferase Inhibitors Research on DNA methyltransferase inhibitors, analogs of nucleoside deoxycitidine, shows their potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in laboratory models. These inhibitors are relevant in the study of malignancies, particularly leukemia, and their efficacy highlights the significance of DNA methylation in epigenetic modulation (Goffin & Eisenhauer, 2002).

DNA Methylation Age and Mortality A study on DNA methylation age using biomarkers identified in blood samples indicates that deviations in DNA methylation age from chronological age can predict all-cause mortality in later life. This finding demonstrates the profound implications of DNA methylation in age-related biological processes and potentially in longevity studies (Marioni et al., 2015).

Metabolism and Detoxication Studies

Enzymology of Arsenic Metabolism A review of the enzymology involved in the biotransformation of inorganic arsenic to its metabolites emphasizes the toxicological implications of the arsenic metabolism process. The study introduces a potential role of hydrogen peroxide in detoxifying trivalent arsenic species, providing insights into detoxication mechanisms and the relevance of studying complex metabolic pathways (Aposhian et al., 2004).

Environmental Toxicology

2,4-D Herbicide Toxicity A scientometric review of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity consolidates research on its environmental impact and toxicological profile. The study provides a comprehensive analysis of global trends in 2,4-D research, highlighting the importance of understanding the environmental and health implications of widely used chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).

Eigenschaften

IUPAC Name |

6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7+,9-/m1/s1/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-LTSXPWGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676044 |

Source

|

| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl Uridine-d4 | |

CAS RN |

82845-85-0 |

Source

|

| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)